molecular formula C12H13BrN4 B11057734 4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile

4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B11057734
M. Wt: 293.16 g/mol
InChI Key: ZGQAWAXRROKHRW-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a pentan-3-yl group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds using catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The presence of the amino and cyano groups allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

4-amino-2-bromo-6-pentan-3-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C12H13BrN4/c1-3-7(4-2)11-8(5-14)10(16)9(6-15)12(13)17-11/h7H,3-4H2,1-2H3,(H2,16,17)

InChI Key

ZGQAWAXRROKHRW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=C(C(=C1C#N)N)C#N)Br

Origin of Product

United States

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